molecular formula C15H14BrNO5S3 B2706758 (Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one CAS No. 616213-98-0

(Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one

Cat. No. B2706758
CAS RN: 616213-98-0
M. Wt: 464.36
InChI Key: IBQCSZKQOZKAGC-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C15H14BrNO5S3 and its molecular weight is 464.36. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Recent research has highlighted the potential of thioxothiazolidinone derivatives as antibacterial and antimicrobial agents. For instance, derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid, which share structural similarities with the mentioned compound, have demonstrated significant antibacterial activity, particularly against Gram-positive bacterial strains. This suggests that the presence of electron-withdrawing substituents on the phenyl ring might enhance antibacterial efficacy, although the molecular geometry does not significantly influence activity (Trotsko et al., 2018). Additionally, compounds with a thioxothiazolidin-4-one backbone have shown promising antimicrobial activity against a range of bacterial and fungal pathogens, hinting at their potential for developing new antimicrobial agents (El-Gaby et al., 2009).

Photodynamic Therapy Applications

The structural motif found in the compound has also been explored in the context of photodynamic therapy (PDT) for cancer treatment. Zinc phthalocyanines substituted with derivatives containing the benzylidene thioxothiazolidin backbone have shown high singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in PDT. These compounds' photophysical and photochemical properties indicate their potential effectiveness in treating cancer through photodynamic mechanisms (Pişkin et al., 2020).

Anticancer Activity

Thiazolidinone derivatives have been evaluated for their anticancer potential, with some studies demonstrating significant activity against various cancer cell lines. The synthesis and evaluation of 4-thiazolidinones containing benzothiazole moieties, for instance, have led to the identification of compounds with notable antitumor activity. These findings underscore the potential of thiazolidinone derivatives as a basis for developing new anticancer therapies (Havrylyuk et al., 2010).

Molecular Docking and QSAR Studies

Quantitative structure-activity relationship (QSAR) and molecular docking studies have provided insights into the mechanisms underlying the antimicrobial and anticancer activities of thiazolidinone derivatives. These studies help identify key molecular features contributing to the compounds' biological activities, facilitating the design of more effective therapeutic agents (Deep et al., 2013).

properties

IUPAC Name

(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5S3/c1-22-11-5-8(4-10(16)13(11)18)6-12-14(19)17(15(23)24-12)9-2-3-25(20,21)7-9/h4-6,9,18H,2-3,7H2,1H3/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQCSZKQOZKAGC-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.